N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15880947
InChI: InChI=1S/C6H6F3N3O/c7-6(8,9)4-12-3-5(1-10-12)2-11-13/h1-3,13H,4H2
SMILES:
Molecular Formula: C6H6F3N3O
Molecular Weight: 193.13 g/mol

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine

CAS No.:

Cat. No.: VC15880947

Molecular Formula: C6H6F3N3O

Molecular Weight: 193.13 g/mol

* For research use only. Not for human or veterinary use.

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine -

Specification

Molecular Formula C6H6F3N3O
Molecular Weight 193.13 g/mol
IUPAC Name N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine
Standard InChI InChI=1S/C6H6F3N3O/c7-6(8,9)4-12-3-5(1-10-12)2-11-13/h1-3,13H,4H2
Standard InChI Key FSBBOBJCFUDRLP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1CC(F)(F)F)C=NO

Introduction

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine is a nitrogen-containing heterocyclic compound featuring a pyrazole ring substituted with a trifluoroethyl group and a hydroxylamine functional group. Its molecular formula is C6H6F3N3O, and it has a molecular weight of approximately 193.13 g/mol. This compound is of interest in various scientific fields due to its unique chemical and biological properties.

Synthesis of N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine

The synthesis of N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine with hydroxylamine hydrochloride in the presence of a suitable solvent such as ethanol or acetic acid. Industrial-scale synthesis may utilize similar routes but with optimizations for higher yields and purity using advanced techniques like continuous flow reactors and purification methods such as crystallization and chromatography.

Biological Activity and Potential Applications

This compound has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The mechanism of action is believed to involve modulation of enzyme activity and interaction with specific cellular receptors, aided by the lipophilic nature imparted by the trifluoroethyl group. Additionally, hydroxylamines are known to act as reducing agents and can participate in redox reactions, which may contribute to their biological effects.

Research Findings and Future Directions

Research on N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine highlights its potential in medicinal chemistry and agrochemicals. The unique combination of the trifluoroethyl group with the hydroxylamine functionality distinguishes it from other compounds in terms of potential applications in drug discovery and development. Further studies are needed to fully explore its therapeutic properties and to optimize its synthesis for industrial applications.

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